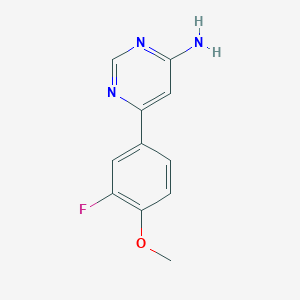
6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine
Descripción general
Descripción
6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines . It has been studied in the development of new therapies . The compound is characterized by a pyrimidine ring substituted with a fluoro-methoxyphenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the use of reactants such as 3-fluoro-4-methoxyphenylboronic acid and 4,6-dichloropyrimidine. The resultant chloro compound is then converted to iodo with hydroiodic acid.Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring substituted with a fluoro-methoxyphenyl group . The InChI code for this compound is1S/C11H9ClFN3O/c1-17-9-4-7 (13)2-3-8 (9)16-11-5-10 (12)14-6-15-11/h2-6H,1H3, (H,14,15,16) . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in reactions such as the Suzuki coupling reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.66 g/mol . The IUPAC name for this compound is 6-chloro-N-(4-fluoro-2-methoxyphenyl)-4-pyrimidinamine .Aplicaciones Científicas De Investigación
NMR Characterization
One significant area of application for this compound is in the realm of nuclear magnetic resonance (NMR) spectroscopy. For instance, a study provided detailed 1H, 13C, and 19F NMR data for N-substituted derivatives of this compound, showcasing its utility in structural analysis and characterization. This research is crucial for chemical synthesis, facilitating the identification and elucidation of complex molecular structures (Sørum et al., 2010).
Synthetic Methodologies
The compound has also been involved in synthetic chemistry research. Studies have reported on its use as an intermediate in the synthesis of antitumor drugs , highlighting its role in the development of small molecular inhibitors. These findings underscore the compound's significance in medicinal chemistry, providing pathways to novel therapeutic agents (Gan et al., 2021).
Biological Activities
In addition to its applications in synthetic chemistry, research has been conducted on the biological activities of pyrimidine derivatives , including those related to this compound. These studies contribute to a deeper understanding of the biological and pharmacological potentials of pyrimidine derivatives, laying the groundwork for future drug discovery and development efforts (Jadhav et al., 2022).
Antimicrobial and Anti-inflammatory Properties
The compound and its derivatives have been examined for their antimicrobial and anti-inflammatory properties . Research in this area includes the synthesis of novel derivatives with enhanced biological activities, offering potential applications in treating various conditions and diseases (Muralidharan et al., 2019).
Mecanismo De Acción
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
As a pyrimidine derivative, it may potentially interact with enzymes or receptors that are involved in nucleotide metabolism or signaling pathways .
Análisis Bioquímico
Biochemical Properties
6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux and metabolite levels within cells . The nature of these interactions is primarily inhibitory, leading to changes in the biochemical pathways and processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell cycle regulation, apoptosis, and other critical cellular processes . Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate . Additionally, it has been shown to influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression that persist even after the compound has degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function, including enhanced metabolic activity and improved cell signaling . At higher doses, this compound can exhibit toxic or adverse effects, including cell death and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and metabolite levels within cells . Additionally, this compound can influence the activity of cofactors, further modulating the biochemical pathways it is involved in.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The transport and distribution of this compound are critical for its biochemical effects, as they determine the concentration and availability of the compound within different parts of the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been shown to localize to the nucleus, mitochondria, and other organelles, where it exerts its biochemical effects . The activity and function of this compound are closely linked to its subcellular localization, as this determines the specific biochemical pathways and processes it can influence.
Propiedades
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-16-10-3-2-7(4-8(10)12)9-5-11(13)15-6-14-9/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVKSAFWCIHALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




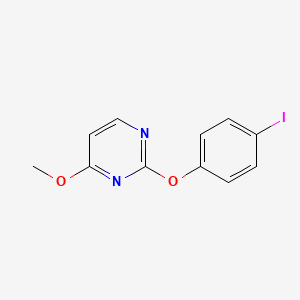
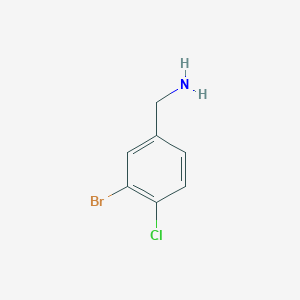
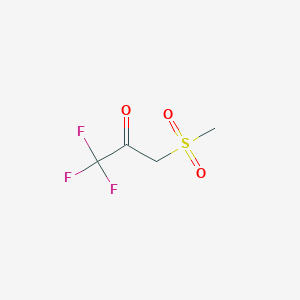
![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)


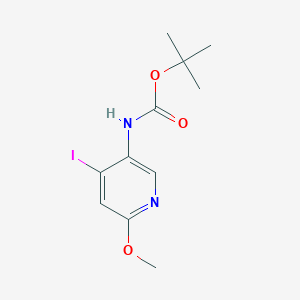
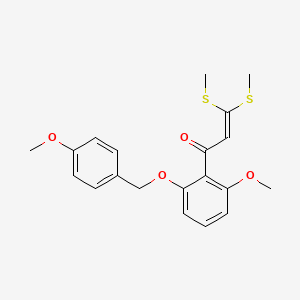


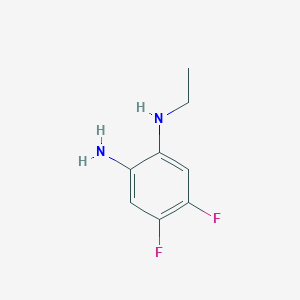
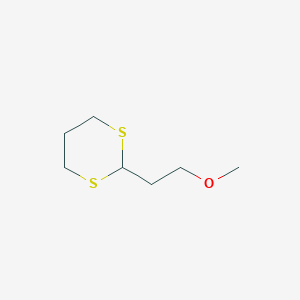
![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)